molecular formula C10H12BrN5O3 B3055554 2'-Bromo-2'-deoxyadenosine CAS No. 65446-56-2

2'-Bromo-2'-deoxyadenosine

Cat. No.: B3055554
CAS No.: 65446-56-2
M. Wt: 330.14 g/mol
InChI Key: SBSSUAKDMQSKOH-QYYRPYCUSA-N
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Description

This compound is a brominated nucleoside analog derived from adenine (6-amino purine) with a tetrahydrofuran (sugar) moiety modified at the 4-position by bromine and at the 2-position by a hydroxymethyl group. Such analogs are critical in antiviral and anticancer research due to their ability to interfere with nucleic acid synthesis.

Synthesis: The compound can be synthesized via nucleoside modification strategies. For instance, bromination at the 4-position of the sugar ring may involve electrophilic substitution or radical-based methods, as seen in related compounds (e.g., acetylation and halogenation steps in and ). Protective groups like tert-butyldiphenylsilyl (TBDPS) or triethylsilyl (TES) are often employed to direct regioselectivity during synthesis .

Properties

CAS No.

65446-56-2

Molecular Formula

C10H12BrN5O3

Molecular Weight

330.14 g/mol

IUPAC Name

(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-4-bromo-2-(hydroxymethyl)oxolan-3-ol

InChI

InChI=1S/C10H12BrN5O3/c11-5-7(18)4(1-17)19-10(5)16-3-15-6-8(12)13-2-14-9(6)16/h2-5,7,10,17-18H,1H2,(H2,12,13,14)/t4-,5-,7-,10-/m1/s1

InChI Key

SBSSUAKDMQSKOH-QYYRPYCUSA-N

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)Br)N

sequence

N

Synonyms

2'-bromo-2'-deoxyadenosine
2'-deoxy-2'-bromoadenosine
2-DABR

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(6-Amino-9H-purin-9-yl)-4-bromo-2-(hydroxymethyl)tetrahydrofuran-3-ol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available adenine and a suitable tetrahydrofuran derivative.

    Bromination: The tetrahydrofuran derivative is brominated using a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions to introduce the bromine atom at the desired position.

    Glycosylation: The brominated tetrahydrofuran is then coupled with adenine through a glycosylation reaction. This step often requires the use of a Lewis acid catalyst such as trimethylsilyl trifluoromethanesulfonate (TMSOTf) to facilitate the formation of the glycosidic bond.

    Hydroxymethylation: The final step involves the introduction of the hydroxymethyl group at the 2-position of the tetrahydrofuran ring. This can be achieved through a hydroxymethylation reaction using formaldehyde and a suitable base.

Industrial Production Methods

In an industrial setting, the production of 5-(6-Amino-9H-purin-9-yl)-4-bromo-2-(hydroxymethyl)tetrahydrofuran-3-ol would involve scaling up the above synthetic route. Key considerations include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxymethyl group, to form corresponding aldehyde or carboxylic acid derivatives.

    Reduction: Reduction reactions can target the bromine atom, replacing it with a hydrogen atom to yield a de-brominated analog.

    Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, to generate a wide range of derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with sodium borohydride (NaBH₄).

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or thiourea under mild conditions.

Major Products

    Oxidation: Formation of aldehyde or carboxylic acid derivatives.

    Reduction: De-brominated analogs.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-(6-Amino-9H-purin-9-yl)-4-bromo-2-(hydroxymethyl)tetrahydrofuran-3-ol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex nucleoside analogs and nucleotides.

    Biology: Investigated for its potential as an antiviral or anticancer agent due to its structural similarity to natural nucleosides.

    Medicine: Explored for its potential therapeutic applications in treating viral infections and certain types of cancer.

    Industry: Utilized in the development of novel pharmaceuticals and biochemical assays.

Mechanism of Action

The mechanism of action of 5-(6-Amino-9H-purin-9-yl)-4-bromo-2-(hydroxymethyl)tetrahydrofuran-3-ol involves its incorporation into nucleic acids. Once incorporated, it can interfere with DNA and RNA synthesis, leading to the inhibition of viral replication or cancer cell proliferation. The compound targets key enzymes involved in nucleic acid metabolism, such as DNA polymerase and reverse transcriptase, thereby disrupting the normal function of these enzymes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Modifications on the Sugar Ring

Halogen Substitutions at the 4-Position
Compound Name Substituent Molecular Weight (g/mol) Key Properties/Applications References
Target Compound 4-Br ~330–350 Potential polymerase inhibitor
(2R,3R,4R,5R)-5-(6-Amino-9H-purin-9-yl)-4-fluoro-2-(hydroxymethyl)tetrahydrofuran-3-ol 4-F 269.23 Enhanced electronegativity; antiviral research
(2R,3S,4R,5R)-5-(6-Amino-9H-purin-9-yl)-4-azido-2-(hydroxymethyl)tetrahydrofuran-3-ol 4-N₃ 296.25 Click chemistry applications
  • Fluorine (F) increases electronegativity and metabolic stability, while azido (N₃) groups enable bioorthogonal reactions .
Other Sugar Modifications
  • 2-Methoxyethoxy Substitution: (2R,3R,4R,5R)-5-(6-Amino-9H-purin-9-yl)-2-(hydroxymethyl)-4-(2-methoxyethoxy)tetrahydrofuran-3-ol (CymitQuimica, Ref: 10-F229458) introduces ether-linked side chains, improving solubility and pharmacokinetics .
  • Acetate Protection : Acetylation at the 2-hydroxymethyl group (e.g., ) enhances lipophilicity for membrane permeability .

Modifications on the Purine Base

Compound Name Purine Modification Molecular Weight (g/mol) Applications References
5-(6-Amino-2-nitro-9H-purin-9-yl)-tetrahydrofuran derivative 2-NO₂ 313.09 Probing electron-deficient binding sites
(2R,3R,4R,5R)-2-(6-Acetamido-8-bromo-9H-purin-9-yl)-5-(acetoxymethyl)tetrahydrofuran-3,4-diyl diacetate 8-Br, 6-AcNH 537.27 (as sodium adduct) Crystallography probes; antiviral leads
  • 8-Bromo Purine : Enhances halogen bonding with proteins, useful in structural studies ().
  • 2-Nitro Purine : Introduces electron-withdrawing effects, altering base-pairing interactions .

Biological Activity

5-(6-Amino-9H-purin-9-yl)-4-bromo-2-(hydroxymethyl)tetrahydrofuran-3-ol is a synthetic compound classified as a nucleoside analog. This compound features a purine base (adenine) linked to a modified sugar moiety, specifically a tetrahydrofuran ring that incorporates both a bromine atom and a hydroxymethyl group. Its unique structure positions it as a promising candidate for various biochemical and pharmaceutical applications, particularly in the fields of antiviral and anticancer research.

The biological activity of 5-(6-Amino-9H-purin-9-yl)-4-bromo-2-(hydroxymethyl)tetrahydrofuran-3-ol primarily involves its incorporation into nucleic acids. This incorporation can disrupt DNA and RNA synthesis, thereby inhibiting viral replication and cancer cell proliferation. The compound targets critical enzymes involved in nucleic acid metabolism, such as DNA polymerase and reverse transcriptase, which are essential for the replication of both viral genomes and cancerous cells.

Antiviral Properties

Research indicates that this compound exhibits significant antiviral activity against various pathogens, including:

  • HIV (Human Immunodeficiency Virus)
  • HCV (Hepatitis C Virus)
  • HSV (Herpes Simplex Virus)
  • Dengue Virus

The compound's structural similarity to natural nucleosides allows it to effectively compete with them during viral replication processes, thereby reducing viral loads in infected cells .

Anticancer Activity

In addition to its antiviral properties, 5-(6-Amino-9H-purin-9-yl)-4-bromo-2-(hydroxymethyl)tetrahydrofuran-3-ol has shown potential in anticancer applications. It has been investigated for its ability to inhibit the proliferation of various cancer cell lines by interfering with their nucleic acid synthesis. This interference can lead to apoptosis (programmed cell death) in cancer cells, making it a candidate for further development in cancer therapies .

Case Studies

  • Antiviral Efficacy Study :
    • A study demonstrated that the compound significantly reduced viral titers in cell cultures infected with HIV and HCV. The results indicated a dose-dependent response, with higher concentrations leading to greater reductions in viral loads .
  • Anticancer Activity Assessment :
    • In vitro assays on human cancer cell lines revealed that treatment with this compound resulted in reduced cell viability and increased apoptosis markers. The study concluded that the compound could serve as a lead structure for developing new anticancer agents .

Comparative Analysis

To better understand the biological activity of 5-(6-Amino-9H-purin-9-yl)-4-bromo-2-(hydroxymethyl)tetrahydrofuran-3-ol, a comparison with similar compounds is useful:

Compound NameStructural FeaturesBiological Activity
5-(6-Amino-9H-purin-9-yl)-4-fluoro-2-(hydroxymethyl)tetrahydrofuran-3-olFluorine atom instead of BromineModerate antiviral activity
5-(6-Amino-9H-purin-9-y)-4-hydroxy-2-(hydroxymethyl)tetrahydrofuran-3-olHydroxy group substitutionLower anticancer efficacy
5-(6-Amino-9H-purin-9-y)-4,4-difluoro-2-(hydroxymethyl)tetrahydrofuran-3-olDifluorinated variantEnhanced antiviral properties

The presence of the bromine atom in 5-(6-Amino-9H-purin-9-y)-4-bromo distinguishes it from its analogs, potentially enhancing both its solubility and biological reactivity .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2'-Bromo-2'-deoxyadenosine
Reactant of Route 2
2'-Bromo-2'-deoxyadenosine

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